Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an ethyl ester in the presence of a base, followed by cyclization to form the pyrrolopyridine core. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biomedical applications.
7-Azaindole: Shares structural similarities and is used in similar research contexts.
Uniqueness
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it particularly effective as an enzyme inhibitor and receptor antagonist, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9;/h3-6H,2H2,1H3,(H,11,12);1H |
InChI Key |
BCEXAHBERXFHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=C1.Cl |
Origin of Product |
United States |
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